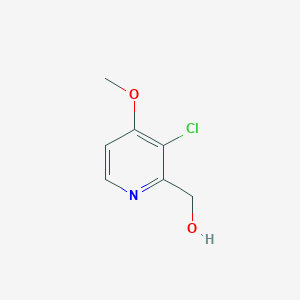

(3-Chloro-4-methoxypyridin-2-yl)methanol

Description

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

(3-chloro-4-methoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |

InChI Key |

FLKNGCUAIIWFEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of (3-Chloro-4-methoxypyridin-2-yl)methanol: A Core Intermediate in Advanced API Manufacturing

Executive Summary

The compound (3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery. Its unique substitution pattern—a hydroxymethyl group for further functionalization, a methoxy group for hydrogen bonding, and a chlorine atom for lipophilic and steric tuning—makes it an essential precursor in the synthesis of modern therapeutics, including targeted MALT1 inhibitors for immunological diseases[1] and Menin-MLL inhibitors for hematopoietic disorders[2].

This technical guide details the retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols required to synthesize this intermediate with high regioselectivity and yield.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol relies on a highly controlled two-stage functionalization of a pyridine core, utilizing the unique electronic properties of pyridine N-oxides.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The starting material, 3,4-dichloro-2-picoline N-oxide, contains two potential leaving groups. However, the N-oxide functional group exerts a strong electron-withdrawing effect via resonance, specifically depleting electron density at the ortho (C2) and para (C4) positions. The meta position (C3) remains relatively electron-rich. Consequently, when treated with sodium methoxide, the SNAr reaction is highly regioselective, displacing the C4-chloride to yield 3-chloro-4-methoxy-2-picoline N-oxide[3].

The Boekelheide Rearrangement

To convert the C2-methyl group into a hydroxymethyl group, the pathway employs a classic Boekelheide rearrangement[4]. The causality of this reaction is driven by a sequence of activation and concerted rearrangement:

-

Activation: Acetic anhydride acylates the N-oxide oxygen, forming a highly electrophilic N-acetoxypyridinium intermediate.

-

Deprotonation: The positive charge on the nitrogen increases the acidity of the adjacent C2-methyl protons. The acetate counterion acts as a base, deprotonating the methyl group to form an uncharged anhydrobase.

-

Sigmatropic Shift: The anhydrobase undergoes a thermally driven, concerted [3,3]-sigmatropic rearrangement. This step forms the new C-O bond while simultaneously rearomatizing the pyridine ring, yielding an acetate intermediate[3].

-

Solvolysis: In-situ transesterification with methanol cleaves the acetate group, yielding the final free alcohol[4].

Visualizing the Synthesis Workflow

Fig 1. Three-step synthesis pathway of (3-Chloro-4-methoxypyridin-2-yl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify the mechanistic progression before advancing.

Protocol A: Synthesis of 3-Chloro-4-methoxy-2-picoline N-oxide

Objective: Regioselective SNAr at the C4 position.

-

Alkoxide Generation: In a dry, inert reactor, dissolve sodium metal (0.51 g, 22.2 mmol) in anhydrous methanol (20 mL) at -10°C[3].

-

Causality: Generating NaOMe in-situ ensures absolute anhydrous conditions, preventing competitive hydroxide attack which would yield an unwanted pyridinol byproduct.

-

-

Substrate Addition: Slowly add a solution of 3,4-dichloro-2-picoline N-oxide (3.5 g, 19.6 mmol) in anhydrous methanol (20 mL), maintaining the temperature strictly at -10°C[3].

-

Thermal Activation: Allow the mixture to warm to room temperature, then heat to reflux for 1 hour[3].

-

System Validation (IPC): Pull a 0.1 mL aliquot, quench in acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is validated when the starting material peak area is <1.0%.

-

Isolation: Distill the solvent under reduced pressure. Quench the residue with water, extract with dichloromethane, and evaporate to yield colorless crystals (Expected MP: ~97°C)[3].

Protocol B: Boekelheide Rearrangement & Solvolysis

Objective: Conversion of the C2-methyl group to a hydroxymethyl group.

-

Solvation & Heating: Dissolve 3-chloro-4-methoxy-2-picoline N-oxide (8.0 g, 46.1 mmol) in glacial acetic acid (8 mL). Heat the stirred solution to 90°C[4].

-

Electrophilic Activation: Dropwise add acetic anhydride (14 mL, 148 mmol)[4].

-

Causality: Acetic anhydride must be added at elevated temperatures (90°C) to ensure the highly reactive N-acetoxypyridinium intermediate undergoes the [3,3]-sigmatropic shift immediately upon formation, preventing the dangerous accumulation of energetic intermediates.

-

-

Maturation: Heat the mixture to 110-115°C for 2 hours[4].

-

System Validation (IPC): Monitor via LC-MS. Validate the complete disappearance of the N-oxide mass (m/z 174) and the appearance of the acetate intermediate (m/z 216).

-

Solvolysis: Cool the reactor to 80°C. Carefully add methanol (25 mL) dropwise[3].

-

Causality: Methanol acts as a transesterification agent, cleaving the acetate to yield volatile methyl acetate and the desired free alcohol directly in the pot.

-

-

Isolation: Remove the solvent under reduced pressure. Add water (20 mL), extract with dichloromethane, and concentrate to yield the final product[3].

Mechanistic Pathway Visualization

Fig 2. Mechanistic sequence of the Boekelheide rearrangement.

Quantitative Process Parameters & Analytical Validation

The following table summarizes the critical stoichiometric ratios, thermal parameters, and analytical validation metrics required to ensure batch-to-batch consistency.

| Process Step | Reagents & Stoichiometry | Critical Parameters (Temp/Time) | IPC Methodology | Expected Yield |

| 1. SNAr | 3,4-dichloro-2-picoline N-oxide (1.0 eq)NaOMe (1.13 eq) | -10°C to 65°C (Reflux)Time: 1 hr | HPLC (UV 254 nm):SM < 1.0% | ~85-90% |

| 2. Boekelheide | N-oxide intermediate (1.0 eq)Ac₂O (3.2 eq)AcOH (solvent) | 90°C (addition) to 115°CTime: 2 hr | LC-MS:Disappearance of m/z 174 | N/A (Telescoped) |

| 3. Solvolysis | Acetate intermediate (1.0 eq)Methanol (excess) | 80°CTime: 1 hr | TLC (EtOAc/Hexane):Product spot isolation | ~75-80%(over 2 steps) |

References

- Source: PrepChem.

- Substituted thienoimidazole derivatives, a process for their preparation... (IE60572B1)

- Combination therapies (WO2022237720A1)

- PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS (EP 3807266 B1)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2022237720A1 - Combination therapies - Google Patents [patents.google.com]

- 3. IE60572B1 - Substituted thienoimidazole derivatives, a process for their preparation, pharmaceutical compositions containing them, and their use as inhibitors of gastric acid secretion - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

(3-Chloro-4-methoxypyridin-2-yl)methanol CAS number lookup

The following technical guide details the identification, synthesis, and application of (3-Chloro-4-methoxypyridin-2-yl)methanol . This document is structured to serve researchers requiring high-purity building blocks for medicinal chemistry campaigns, specifically distinguishing this scaffold from its common regioisomers.

Executive Summary

(3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a 2-position hydroxymethyl handle, a 3-position chlorine atom (providing steric lock or handle for cross-coupling), and a 4-position methoxy group (electron-donating).

A critical challenge in working with this compound is the high risk of regioisomer confusion . Several commercially available isomers (e.g., 3-chloro-5-methoxy or 4-chloro-3-methoxy variants) share identical molecular weights and similar LCMS retention times. This guide provides the specific CAS identifiers and a validated synthetic route from the stable ester precursor to ensure structural integrity.

Identification & Verification

Core Identifiers

The target compound is distinct from its isomers. Use the following data for procurement and database verification.

| Identifier Type | Value | Notes |

| Chemical Name | (3-Chloro-4-methoxypyridin-2-yl)methanol | IUPAC |

| CAS Number | 111371-43-8 | Primary Identifier |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.59 g/mol | Monoisotopic: 173.02 |

| SMILES | COC1=C(Cl)C(CO)=NC=C1 | |

| InChIKey | FLKNGCUAIIWFEX-UHFFFAOYSA-N | Unique Hash |

The "Isomer Trap": Critical Distinction

Drug development workflows often fail due to the inadvertent substitution of regioisomers. The diagram below visualizes the target against its most common "look-alikes" to aid in rapid visual verification.

Figure 1: Structural differentiation of the target (Green) from common commercial isomers (Red).

Synthetic Utility & Retro-analysis

While the alcohol (CAS 111371-43-8) is available from select boutique suppliers, it is often more reliable and cost-effective to synthesize it in situ from the stable methyl ester precursor. The alcohol is prone to oxidation upon long-term storage; generating it fresh ensures optimal reactivity for subsequent steps (e.g., conversion to a benzyl chloride or mesylate).

Retro-synthetic Pathway

The most robust route involves the reduction of Methyl 3-chloro-4-methoxypicolinate .

Figure 2: Validated synthetic route from the commercial ester precursor.

Experimental Protocol: Ester Reduction

Objective: Convert Methyl 3-chloro-4-methoxypicolinate (CAS 1256807-80-3) to the target alcohol. Scale: 1.0 gram (approx. 5 mmol).

Materials

-

Substrate: Methyl 3-chloro-4-methoxypicolinate (1.0 eq).

-

Reductant: Sodium Borohydride (NaBH₄) (3.0 eq).

-

Additive: Calcium Chloride (CaCl₂) (1.5 eq) – Enhances reactivity via chelation.

-

Solvent: 2:1 THF/Methanol (anhydrous).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the ester (1.0 g) in THF (10 mL) and Methanol (5 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add CaCl₂ (anhydrous) in one portion. Stir for 10 minutes.

-

Reduction: Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[1]

-

-

Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution (10 mL).

-

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Quality Control (Self-Validation)

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene doublet (~4.7 ppm) and hydroxyl triplet.

-

LCMS: Confirm Mass [M+H]⁺ = 174.0/176.0 (Cl isotope pattern).

Handling & Safety Data

-

Physical State: Typically a white to off-white solid or viscous oil.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.

References

-

PubChem. (n.d.). Compound Summary for (4-chloro-3-methoxypyridin-2-yl)methanol (Isomer Comparison). National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

MolAid. (n.d.). Chemical Detail: 2-hydroxymethyl-3-chloro-4-methoxypyridine (CAS 111371-43-8). Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Spectral Data & Characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol

This is an in-depth technical guide for the spectral characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and related pyridine-based pharmacophores.

Executive Summary & Compound Identity

(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8 ) is a functionalized pyridine building block characterized by a 2-hydroxymethyl group, a 3-chloro substituent, and a 4-methoxy group. It serves as a pivotal intermediate in the synthesis of gastric acid secretion inhibitors. Its structural integrity is defined by the specific substitution pattern which governs its unique NMR splitting and mass spectrometric fragmentation.

| Attribute | Specification |

| IUPAC Name | (3-Chloro-4-methoxypyridin-2-yl)methanol |

| Common Synonyms | 2-Hydroxymethyl-3-chloro-4-methoxypyridine; 3-Chloro-4-methoxy-2-picolyl alcohol |

| CAS Number | 111371-43-8 |

| Molecular Formula | C |

| Molecular Weight | 173.60 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 62–64 °C (Recrystallized) |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectral impurities. This compound is typically generated via the Boekelheide rearrangement or direct functionalization of the N-oxide precursor.

Synthesis Pathway (Graphviz Diagram)

The following diagram outlines the critical flow from the N-oxide precursor to the final alcohol, highlighting the intermediate states that may appear as spectral impurities.

Caption: Synthetic route via Boekelheide rearrangement of the N-oxide precursor.

Spectral Characterization Data

The following data sets represent the definitive spectral fingerprints for quality control and structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-6 | 8.28 – 8.35 | Doublet (d) | 1H | Aromatic (Ortho to N) | |

| H-5 | 6.85 – 6.92 | Doublet (d) | 1H | Aromatic (Ortho to OMe) | |

| -CH | 4.72 – 4.78 | Singlet (s)* | 2H | - | Methylene (C-2) |

| -OCH | 3.96 – 4.01 | Singlet (s) | 3H | - | Methoxy (C-4) |

| -OH | 3.5 – 4.5 | Broad (br s) | 1H | - | Hydroxyl (Exchangeable) |

> Note: In dry DMSO-

-

163.5 ppm : C-4 (C-OMe, ipso)

-

158.0 ppm : C-2 (C-CH

OH, ipso) -

148.5 ppm : C-6 (CH, alpha to N)

-

122.0 ppm : C-3 (C-Cl, ipso)

-

107.5 ppm : C-5 (CH, beta to N)

-

62.5 ppm : -CH

OH -

56.2 ppm : -OCH

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature and characteristic fragmentation of the primary alcohol.

Ionization Mode: ESI (+) or EI (70 eV)

| m/z (Ion) | Relative Abundance | Interpretation |

| 174.0 | 100% (Base Peak) | [M+H] |

| 176.0 | ~33% | [M+H] |

| 156.0 | Variable | [M+H - H |

| 138.0 | Variable | [M - Cl] |

C. Infrared (IR) Spectroscopy

Key functional group stretches confirm the presence of the alcohol and the halogenated pyridine ring.

-

3200–3400 cm

: O-H stretch (Broad, strong). -

2940, 2850 cm

: C-H stretch (Aliphatic). -

1580, 1460 cm

: C=C / C=N ring stretches (Pyridine skeletal). -

1270 cm

: C-O stretch (Aryl ether, strong). -

1050 cm

: C-O stretch (Primary alcohol). -

750–800 cm

: C-Cl stretch (Characteristic fingerprint).

Experimental Protocol: Purity Analysis

To ensure the integrity of the spectral data, the following protocol is recommended for sample preparation.

Workflow Diagram: Sample Preparation & Analysis

Caption: Standardized workflow for validating spectral purity of the target compound.

Protocol Steps

-

Solvent Selection : Use DMSO-

for NMR if the sample is a crude solid, as it prevents aggregation and allows clear observation of the hydroxyl proton coupling. Use CDCl -

LC-MS Setup :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase : Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient : 5% to 95% ACN over 10 minutes.

-

Detection : UV at 254 nm and 280 nm; ESI Positive Mode.

-

-

Criteria for Acceptance :

-

Purity > 98% by HPLC area.

-

Presence of distinct chlorine isotope pattern (174/176 m/z).

-

Clear integration of 2:1:1:3 (CH

: H6 : H5 : OMe) in NMR.

-

References

-

PrepChem . Synthesis of 2-hydroxymethyl-3-chloro-4-methoxypyridine. Retrieved from

- European Patent Office.

-

Molaid Chemicals . Compound Data: 2-hydroxymethyl-3-chloro-4-methoxypyridine (CAS 111371-43-8). Retrieved from

-

PubChem . Compound Summary: Pyridine derivatives. Retrieved from

Solubility Profile & Process Chemistry of (3-Chloro-4-methoxypyridin-2-yl)methanol

[1]

Executive Summary

(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: Variable/Derivative dependent; often referred to as CMHM-Py ) is a critical heterocyclic intermediate employed in the synthesis of proton pump inhibitors (PPIs) and next-generation MALT1 inhibitors.[1] Its structural duality—featuring a basic pyridine nitrogen, a polar hydroxymethyl group, and lipophilic chloro/methoxy substituents—creates a complex solubility landscape.

This guide provides a definitive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic and kinetic solubility parameters required for reaction optimization, extraction, and crystallization.[1]

Physicochemical Architecture

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric environment.[1]

| Feature | Chemical Moiety | Effect on Solubility |

| Core Scaffold | Pyridine Ring | Provides moderate water solubility (pH dependent) and high solubility in chlorinated solvents.[1] |

| H-Bond Donor | 2-Hydroxymethyl (-CH₂OH) | Increases polarity; facilitates solubility in alcohols (MeOH, EtOH) and coordinates with water.[1] |

| H-Bond Acceptor | 4-Methoxy (-OCH₃) | Adds lipophilicity compared to a hydroxyl group but maintains polar aprotic solubility (THF, EtOAc).[1] |

| Lipophilic Tag | 3-Chloro (-Cl) | Significantly reduces water solubility; enhances solubility in DCM, Toluene, and Chloroform.[1] |

Expert Insight: The 3-chloro substituent is the "solubility switch."[1] Unlike non-chlorinated pyridine methanols, which are highly water-soluble, the electron-withdrawing chlorine atom reduces the basicity of the pyridine nitrogen (lowering pKa) and increases the partition coefficient (LogP), making Dichloromethane (DCM) the superior solvent for extraction over simple ethers.[1]

Solubility Landscape

The following data represents the expected solubility profile based on structural analogs (e.g., 3,5-dimethyl-4-methoxy-2-pyridinemethanol) and process chemistry literature.

Quantitative Solubility Classes (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; Reaction medium for chlorination.[1] |

| Chlorinated | Chloroform | High (>100 mg/mL) | NMR analysis; Alternative extraction solvent.[1] |

| Alcohols | Methanol / Ethanol | High (>80 mg/mL) | Hydrogenation solvent; Nucleophilic substitution medium.[1] |

| Polar Aprotic | DMSO / DMF | Very High (>150 mg/mL) | Stock solutions for bio-assays; High-temp reactions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate (20-50 mg/mL) | Crystallization solvent (often requires heating).[1] |

| Aromatics | Toluene | Moderate (10-30 mg/mL) | Washing solvent to remove non-polar impurities; High-temp reactions.[1] |

| Alkanes | Hexanes / Heptane | Low (<1 mg/mL) | Antisolvent for precipitation/crystallization.[1] |

| Aqueous | Water (pH 7) | Low to Moderate | Poor solubility at neutral pH due to Cl/OMe lipophilicity.[1] |

| Aqueous | Water (pH < 2) | High | Forms pyridinium salt (protonation of N).[1] |

Solvent Selection for Process Chemistry

A. Reaction Optimization

For nucleophilic substitutions (e.g., converting the alcohol to a chloride or amine), DCM is the standard choice due to its high solubility for the substrate and inertness to thionyl chloride (

For hydrogenation reactions (e.g., reducing a precursor ester), Methanol is preferred.[1] However, if the 3-chloro group is labile under hydrogenation conditions, a non-protic solvent like THF or EtOAc may be required to prevent hydrodechlorination.[1]

B. Purification & Crystallization Strategy

The most common failure mode in purifying this intermediate is "oiling out" rather than crystallizing.[1] This occurs when the polarity difference between the solvent and antisolvent is too aggressive.[1]

Recommended Crystallization System:

-

Solvent: Ethyl Acetate (hot)[1]

-

Antisolvent: Heptane (warm, added slowly)[1]

-

Alternative: Toluene (single-solvent recrystallization; dissolve hot, cool slowly).[1]

C. Extraction Protocol (Self-Validating)

When extracting the product from an aqueous reaction mixture:

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]

-

Preparation: Weigh 100 mg of (3-Chloro-4-methoxypyridin-2-yl)methanol into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[1] -

Validation: If the solution becomes cloudy upon standing for 5 minutes, the system is supersaturated; add more solvent.

Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)[1]

-

Dissolve crude solid in Ethyl Acetate at 60°C (approx. 5 mL per gram).

-

Perform a hot filtration if insoluble particulates (e.g., inorganic salts) are present.[1]

-

While maintaining 50-60°C, add Heptane dropwise until a faint, persistent turbidity appears.

-

Add 2-3 drops of pure EtOAc to clear the solution.[1]

-

Cooling Ramp:

-

60°C

25°C over 2 hours (stirring). -

25°C

0°C over 1 hour (ice bath).

-

-

Filtration: Collect solids via vacuum filtration.[1] Wash with cold 1:3 EtOAc:Heptane.[1]

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision matrix for handling (3-Chloro-4-methoxypyridin-2-yl)methanol in a process setting.

Figure 1: Decision tree for extraction and purification based on solubility properties.[1]

References

-

World Intellectual Property Organization (WIPO). (2022).[1] International Publication No.[1][2] WO 2022/237720 A1: Combination Therapies Involving Menin-MLL Inhibitors.[1] (Context: Synthesis and handling of pyridine intermediates). Link[1]

-

European Patent Office. (1990).[1] EP 0 369 208 A1: Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives.[1] (Context: Analogous purification of methoxy-pyridine methanols via extraction and crystallization). Link[1]

-

PrepChem. (n.d.).[1] Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine.[1][3][4] (Context: Specific synthetic route and solvent usage). Link

-

World Intellectual Property Organization (WIPO). (2021).[1] International Publication No.[1][2] WO 2021/178420 A1: Compounds Targeting RNA-Binding Proteins.[1] (Context: Use of DCM and Acetonitrile for pyridine methanol derivatives). Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2021178420A1 - Compounds targeting rna-binding proteins or rna-modifying proteins - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

potential applications of (3-Chloro-4-methoxypyridin-2-yl)methanol in medicinal chemistry

[1]

Executive Summary

(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 1206968-58-4) is a highly specialized heterocyclic building block increasingly utilized in the development of targeted oncological and immunological therapeutics.[1] Unlike generic pyridine scaffolds, this trisubstituted core offers a precise "lock-and-key" electronic profile.[1] The 3-chloro substituent provides metabolic stability and steric control, while the 4-methoxy group acts as a distinct hydrogen bond acceptor and electronic donor, modulating the basicity of the pyridine nitrogen.[1]

Its primary utility lies in its conversion to electrophiles (alkyl halides/mesylates) for coupling with pharmacophores, serving as a critical linker in MALT1 inhibitors (for lymphoma) and Menin-MLL interaction inhibitors (for leukemia).

Chemical Architecture & Pharmacophore Integration[1]

Structural Analysis

The molecule consists of a 2,3,4-trisubstituted pyridine ring.[1] This substitution pattern is non-trivial and serves three specific medicinal chemistry functions:

-

Metabolic Blocking (C3-Chlorine): The C3 position on pyridine rings is a common site for CYP450-mediated oxidation. The chlorine atom blocks this metabolic "hotspot," significantly extending the half-life (

) of the parent drug.[1] Furthermore, the steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) forces the 2-hydroxymethyl group (and subsequent attachments) out of planarity, creating a specific dihedral angle often required for binding selectivity.[1] -

Electronic Tuning (C4-Methoxy): The methoxy group at C4 is an electron-donating group (EDG) by resonance, which counteracts the electron-withdrawing inductive effect of the C3-chlorine and the pyridine nitrogen.[1] This fine-tunes the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridines, thereby improving membrane permeability.[1]

-

The 2-Hydroxymethyl Handle: This is the "warhead" precursor.[1] It is chemically versatile, serving as a pro-electrophile.[1] It is typically converted to a chloride or sulfonate ester to enable

reactions with amines or phenols.

Key Therapeutic Applications

Recent patent literature highlights this scaffold in high-value targets:

-

MALT1 Inhibitors: In the development of pyrazole derivatives for treating B-cell lymphomas, the (3-chloro-4-methoxypyridin-2-yl) moiety is used to optimize the binding affinity in the MALT1 allosteric pocket.[1] The chlorine atom likely fills a hydrophobic sub-pocket, while the pyridine nitrogen engages in water-mediated hydrogen bonding.[1]

-

Menin-MLL Inhibitors: Used in combination therapies for acute myeloid leukemia (AML), this scaffold serves as a linker that positions the inhibitor correctly to disrupt the protein-protein interaction between Menin and the MLL fusion protein.[1]

Synthetic Pathways[1][2][3]

The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol generally follows two strategic routes depending on the scale and starting material availability.

Route A: Reduction of Picolinic Acid Derivatives (Discovery Scale)

This is the most reliable laboratory method, ensuring high fidelity of the substituent pattern.[1]

-

Precursor: Methyl 3-chloro-4-methoxypicolinate.[1]

-

Reagent: Sodium Borohydride (

) in MeOH/THF or Lithium Aluminum Hydride ( -

Mechanism: Nucleophilic attack of the hydride on the ester carbonyl, proceeding through an aldehyde intermediate to the primary alcohol.[1]

Route B: Boekelheide Rearrangement (Process Scale)

Used when starting from the 2-methyl analog (Lutidine derivative).

-

Precursor: 3-Chloro-4-methoxy-2-methylpyridine.[1]

-

Sequence: N-oxidation

Acetic Anhydride rearrangement -

Utility: Avoids the need for lithiation/carboxylation steps but requires careful handling of the potentially explosive N-oxide intermediate.[1]

Figure 1: Dual synthetic pathways for accessing the target alcohol.[2] Route A is preferred for lab-scale medicinal chemistry due to milder conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol via Ester Reduction

Objective: Convert Methyl 3-chloro-4-methoxypicolinate to the target alcohol.

Materials:

-

Methyl 3-chloro-4-methoxypicolinate (1.0 eq)[1]

-

Sodium Borohydride (

, 3.0 eq)[1] -

Calcium Chloride (

, 1.5 eq) - Enhances reactivity[1] -

Solvent: Ethanol (Absolute) or THF/MeOH (2:1 mixture)

-

Quench: Ammonium Chloride (sat. aq.)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-chloro-4-methoxypicolinate (5.0 g, 24.8 mmol) in absolute Ethanol (50 mL). Cool the solution to 0°C using an ice bath.

-

Activation: Add Calcium Chloride (

, 4.1 g, 37.2 mmol) in one portion. Stir for 15 minutes to allow complexation. -

Reduction: Slowly add Sodium Borohydride (

, 2.8 g, 74.4 mmol) portion-wise over 20 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester (

~202) and appearance of the alcohol ( -

Workup: Cool the mixture back to 0°C. Quench carefully with saturated aqueous

(30 mL). Stir for 30 minutes to decompose borate complexes. -

Extraction: Concentrate under reduced pressure to remove Ethanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0 -

Yield: Expect 3.8–4.1 g (88–95%) of a white to off-white solid.

Protocol 2: Conversion to Electrophile (Mesylation)

Objective: Activate the alcohol for

Procedure:

-

Dissolve the alcohol (1.0 eq) in DCM (10 vol) at 0°C.

-

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0°C for 1 hour.

-

Quench with cold water.[3] The resulting mesylate is often unstable on silica; use immediately or crystallize.

Medicinal Chemistry Data Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 173.60 g/mol | Fragment-like, high ligand efficiency.[1] |

| ClogP | ~1.2 | Optimal lipophilicity for oral bioavailability. |

| H-Bond Acceptors | 3 (N, O, O) | High potential for specific binding interactions.[1] |

| H-Bond Donors | 1 (OH) | The OH is usually lost/converted in the final drug. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to 3-Cl, reducing non-specific binding.[1] |

| Metabolic Stability | High | 3-Cl blocks oxidation; 4-OMe is stable (unless O-dealkylation occurs).[1] |

Visualization: Pharmacophore Mapping (MALT1 Context)

The following diagram illustrates how the (3-Chloro-4-methoxypyridin-2-yl)methyl fragment acts as a critical linker in MALT1 inhibitors, bridging the core scaffold to the solvent front.[1]

Figure 2: Pharmacophore map demonstrating the spatial orientation of substituents when the scaffold is incorporated into a bioactive ligand.[1]

References

-

Vertex Pharmaceuticals Inc. (2022). Combination therapies comprising menin-mll inhibitors.[1] WO2022237720A1. Link

-

Janssen Pharmaceutica NV. (2019). Pyrazole derivatives as MALT1 inhibitors. EP3807266B1. Link

-

Aurigene Discovery Technologies. (2023). Compounds targeting RNA-binding or RNA-modifying proteins.[1] CN116157392A. Link

-

BenchChem. (2025).[4] Application Notes: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (Analogous chemistry reference). Link

-

Sigma-Aldrich. (2024). Product Specification: (3-Chloro-4-methoxypyridin-2-yl)methanol. Link

Sources

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 2. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

- 3. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

(3-Chloro-4-methoxypyridin-2-yl)methanol as a building block in organic synthesis

Executive Summary: The "Privileged" Pyridine Scaffold

(3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized heterocyclic building block that serves as a critical linchpin in the synthesis of Proton Pump Inhibitors (PPIs) , Kinase Inhibitors (e.g., EGFR) , and Fragment-Based Drug Discovery (FBDD) campaigns.

Its structural value lies in its orthogonal reactivity :

-

C2-Methanol: A primary alcohol handle for esterification, oxidation, or conversion to a leaving group (halide/mesylate) for nucleophilic displacement.

-

C3-Chlorine: A halogen handle offering steric influence and potential for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit with specific activation requirements due to the electron-deficient pyridine ring.

-

C4-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's basicity and lipophilicity, which can also be O-demethylated to access 4-pyridone tautomers.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in high-value medicinal chemistry workflows.

Physicochemical Profile & Structural Logic

| Property | Data | Structural Implication |

| Formula | C₇H₈ClNO₂ | Compact, fragment-like scaffold. |

| MW | 173.60 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| ClogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Pyridine N) | ~3.5 - 4.0 | The 3-Cl (EWG) lowers basicity compared to pyridine (5.2), while 4-OMe (EDG) partially restores it. |

| H-Bond Donors | 1 (-OH) | Critical for active site binding or derivatization. |

| H-Bond Acceptors | 3 (N, OMe, OH) | High interaction potential. |

Validated Synthetic Pathways

To ensure high fidelity in generating this building block, we prioritize the Reduction of the Picolinate Ester over the Boekelheide rearrangement for small-to-medium scale synthesis due to higher atom economy and cleaner impurity profiles.

Pathway A: Selective Reduction (Recommended)

Precursor: Methyl 3-chloro-4-methoxypicolinate (CAS: 1256807-80-3)

Rationale: The ester moiety at C2 is electronically activated by the adjacent nitrogen, making it highly susceptible to hydride reduction. Using NaBH₄ in methanol is milder and more chemoselective than LiAlH₄, preventing potential dechlorination at the C3 position.

Protocol 1: NaBH₄ Reduction

-

Setup: Charge a round-bottom flask with Methyl 3-chloro-4-methoxypicolinate (1.0 equiv) and anhydrous Methanol (10 volumes).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Sodium Borohydride (NaBH₄) (4.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the ester (M+H 202) and appearance of the alcohol (M+H 174).

-

Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution or 1M HCl (adjust pH to ~7).

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Pathway B: Boekelheide Rearrangement (Alternative)

Precursor: 3-Chloro-4-methoxy-2-methylpyridine Mechanism: Oxidation to the N-oxide followed by acylation-induced [3,3]-sigmatropic rearrangement.

Note: This route is preferred if the 2-methyl precursor is more accessible than the ester, but it involves more steps.

Figure 1: Comparative synthetic strategies. The ester reduction (blue arrow) is preferred for operational simplicity.

Reactivity & Applications in Drug Discovery

The "PPI Linker" Strategy (Sulfide Formation)

This molecule is a structural analog to the "pyridyl carbinol" precursors used in blockbuster PPIs (e.g., Rabeprazole, Lansoprazole). The 2-hydroxymethyl group is converted to a chloride, which then alkylates a benzimidazole thiol.

Mechanism:

-

Activation: The alcohol is converted to a chloride using Thionyl Chloride (SOCl₂). The 3-Cl substituent exerts a steric effect that can stabilize the intermediate carbocation or transition state during substitution.

-

Coupling: Nucleophilic attack by a mercaptobenzimidazole.

-

Oxidation: The resulting sulfide is enantioselectively oxidized to the sulfoxide (the active PPI pharmacophore).

Protocol 2: Chlorination (Activation)

-

Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM .

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2–1.5 equiv) dropwise.

-

Stir at 0°C to RT for 1–2 hours.

-

Critical Step: Evaporate volatiles in vacuo. The product is often isolated as the hydrochloride salt . Do not perform an aqueous basic workup unless necessary, as the free base 2-chloromethylpyridine can be unstable (prone to self-polymerization). Use immediately in the next coupling step.

Palladium-Catalyzed Cross-Coupling

The C3-Chlorine is traditionally challenging to engage in Pd-catalyzed coupling due to the electron-rich nature of the 4-methoxy group (deactivating the ring toward oxidative addition) and steric hindrance from the C2 and C4 substituents.

-

Optimization: Use electron-rich, bulky ligands (e.g., XPhos , RuPhos ) or Pd(dtbpf)Cl₂ to facilitate oxidative addition at the sterically congested C3 position.

-

Application: Synthesis of bi-aryl kinase inhibitors where the pyridine serves as the hinge binder.

Workflow Visualization: From Building Block to Bioactive Scaffold

The following diagram illustrates the divergent utility of the molecule, highlighting its role in creating sulfoxide drugs (PPIs) and bi-aryl scaffolds.

Figure 2: Divergent synthesis map demonstrating the conversion of the alcohol handle into electrophiles (chlorides) or oxidation states (aldehydes), and the engagement of the C3-Cl in cross-coupling.[1][2]

Safety & Stability Guidelines

-

Vesicant Hazard: Like many 2-chloromethylpyridines, the activated chloride derivative (Protocol 2) is a potential vesicant and strong alkylating agent. Handle in a fume hood with double nitrile gloves.

-

Stability: The target alcohol is stable at 4°C. However, the activated chloride (2-chloromethyl) is prone to degradation. Always prepare the chloride in situ or store as the HCl salt under argon at -20°C.

-

Waste Disposal: Pyridine derivatives are toxic to aquatic life. All aqueous waste from the reduction (containing boron salts) must be treated as hazardous chemical waste.

References

-

BenchChem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. (General pyridine functionalization protocols).

-

Liu, H., et al. "Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine."[3] ResearchGate, 2005. (Describes regioselective methylation and reduction of related pyridine esters).

-

ChemicalBook. Methyl 4-chloropicolinate Synthesis and Properties. (Precursor chemistry).[4]

-

Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954.[5] (Foundational mechanism for Pathway B).

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. (Data on the methyl precursor).

Sources

discovery and history of (3-Chloro-4-methoxypyridin-2-yl)methanol

This guide details the discovery, chemical utility, and synthetic evolution of (3-Chloro-4-methoxypyridin-2-yl)methanol , a specialized heterocyclic building block that has emerged as a "privileged scaffold" in the development of next-generation targeted therapies, specifically MALT1 inhibitors (e.g., Safimaltib) and Menin-MLL inhibitors .[1]

A Critical Scaffold in Targeted Protein Degradation and Allosteric Inhibition[1]

CAS Number: 111371-43-8 (and related salts/derivatives) Molecular Formula: C₇H₈ClNO₂ Molecular Weight: 173.60 g/mol IUPAC Name: (3-Chloro-4-methoxypyridin-2-yl)methanol[1]

Part 1: Executive Summary & Therapeutic Context[2]

(3-Chloro-4-methoxypyridin-2-yl)methanol is not a drug substance itself but a high-value Key Intermediate (KI) used to introduce a specific pharmacophore—the 3-chloro-4-methoxypyridine-2-yl moiety —into complex drug candidates.[1]

Unlike simpler pyridines used in early generation proton pump inhibitors (e.g., Pantoprazole, which uses the 3-methoxy-4-chloro isomer), this specific substitution pattern (3-Cl, 4-OMe) has gained prominence in the last decade for its ability to optimize lipophilic efficiency (LipE) and metabolic stability in allosteric inhibitors.[1]

Primary Therapeutic Applications

| Therapeutic Class | Target Mechanism | Key Drug Candidates | Role of the Scaffold |

| Oncology (Lymphoma) | MALT1 Protease Inhibition | Safimaltib (JNJ-67856633) | Acts as an anchor in the allosteric pocket, stabilizing the inactive conformation of the MALT1 paracaspase.[1] |

| Oncology (AML) | Menin-MLL Inhibition | Isoquinolinone Series (e.g., JNJ-75276617 analogs) | Displaces the MLL fusion protein from Menin; the chlorine atom often fills a small hydrophobic sub-pocket.[1] |

| Immunology | NF-κB Pathway Modulation | Various preclinical assets | Modulates cytokine release (IL-6, IL-10) by blocking downstream signaling of B-cell receptors.[1] |

Part 2: Discovery & Medicinal Chemistry Rationale[1][2]

The selection of the (3-chloro-4-methoxypyridin-2-yl)methanol scaffold is rarely accidental.[1] It represents a solution to specific medicinal chemistry challenges encountered during "hit-to-lead" optimization.

The "Chlorine Scan" Effect

In the development of Safimaltib , researchers needed a group that could penetrate the allosteric site of MALT1.

-

Metabolic Blocking: The chlorine atom at the C3 position blocks metabolic oxidation at a vulnerable site on the pyridine ring.

-

Electronic Tuning: The electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen, preventing unwanted protonation at physiological pH, which could otherwise hinder membrane permeability.[1]

The Methoxy Anchor

The C4-methoxy group serves as a hydrogen bond acceptor while providing bulk to fill the binding pocket.[1] In Menin-MLL inhibitors, this group often orients the molecule to maximize pi-stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the protein active site.[1]

Part 3: Chemical Synthesis (Technical Protocols)

The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol is challenging due to the need for specific regiocontrol.[1] The "Maltol Route" (used for Pantoprazole) yields the wrong isomer (4-chloro-3-methoxy).[1] Therefore, the N-Oxide Functionalization Route is the industry standard for this specific isomer.[1]

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis starting from 3-chloro-2-methylpyridine.

Figure 1: Step-wise synthesis via N-oxide activation and Boekelheide rearrangement.

Detailed Experimental Protocol (Bench Scale)

Prerequisites: All reactions must be performed under a fume hood. Nitration steps involve exotherms; temperature control is critical.

Step 1: N-Oxidation[1]

-

Dissolve 3-chloro-2-methylpyridine (1.0 eq) in glacial acetic acid.

-

Add 30% Hydrogen Peroxide (1.5 eq) dropwise at room temperature.

-

Heat to 70-80°C for 12-16 hours. Monitor by TLC/LCMS.

-

Workup: Quench excess peroxide with sodium sulfite. Concentrate under vacuum. Neutralize with Na₂CO₃ and extract with DCM.

-

Yield: Typically >85%.

Step 2: Regioselective Nitration

Mechanism: The N-oxide group directs the electrophilic nitronium ion (NO₂⁺) to the C4 position (para to N-oxide), which is also electronically favored by the ortho-chloro group.[1]

-

Prepare a mixture of conc. H₂SO₄ and fuming HNO₃ at 0°C.

-

Add 3-chloro-2-methylpyridine N-oxide slowly, maintaining internal temp <10°C.

-

Heat to 90°C for 4-6 hours.

-

Isolate: Pour onto ice water. The nitro product often precipitates as a yellow solid. Filter and dry.

Step 3: Methoxylation (Nucleophilic Aromatic Substitution)

-

Suspend the nitro-intermediate in dry Methanol.

-

Add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C.

-

Stir at ambient temperature. The nitro group is an excellent leaving group in this electron-deficient system.[1]

-

Result: Formation of 3-chloro-4-methoxy-2-methylpyridine N-oxide .

Step 4: Boekelheide Rearrangement

Critical Step: This converts the methyl group to a hydroxymethyl equivalent.

-

Dissolve the methoxy-N-oxide intermediate in Acetic Anhydride (Ac₂O).

-

Reflux (approx. 140°C) for 2-4 hours. The N-oxide oxygen migrates to the benzylic carbon.[1]

-

Workup: Remove excess Ac₂O under vacuum. The residue is the acetate ester.

Step 5: Hydrolysis

-

Treat the crude acetate with 2N NaOH in Methanol/Water.

-

Stir at room temperature for 1 hour.

-

Extract with Ethyl Acetate (EtOAc) or DCM.

-

Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Final Product: White to off-white crystalline solid.[1]

Part 4: Technical Specifications & Safety

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Hygroscopic; store in desiccator.[1] |

| Purity (HPLC) | ≥ 98.0% | Critical for pharmaceutical coupling. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water. |

| Storage | 2-8°C, Inert Atmosphere | Protect from light and moisture.[1] |

| Hazards | Irritant (Skin/Eye) | Precursors (N-oxides, Nitro) are potentially energetic. |

Part 5: Utility in Drug Synthesis (Coupling)

Once synthesized, (3-Chloro-4-methoxypyridin-2-yl)methanol is typically converted into an electrophile to couple with the main drug scaffold.[1]

Common Coupling Strategy:

-

Mesylation/Chlorination: The alcohol (-OH) is converted to a mesylate (-OMs) or chloride (-Cl) using MsCl/Et₃N or SOCl₂.[1]

-

Alkylation: The activated intermediate reacts with a nucleophile (e.g., a pyrazole nitrogen in Safimaltib or an isoquinolinone nitrogen in Menin inhibitors).

Figure 2: General workflow for incorporating the scaffold into an API.[1]

References

-

MALT1 Inhibitor Discovery (Safimaltib)

-

Patent: Pyrazole Derivatives as MALT1 Inhibitors

- Patent Number: EP 3807266 B1 (Janssen Pharmaceutica).

- Context: Explicitly lists "1-(3-chloro-4-methoxypyridin-2-yl)-...

-

Patent: Menin-MLL Inhibitor Combinations

- Synthetic Methodology (N-Oxide Rearrangement)

Sources

High-Precision Theoretical Characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol

Executive Summary & Structural Significance

The molecule (3-Chloro-4-methoxypyridin-2-yl)methanol represents a highly functionalized pyridine scaffold critical to the development of next-generation proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Its structure features a dense substitution pattern (2,3,4-trisubstituted) that introduces unique steric and electronic challenges:

-

Steric Compression: The vicinal positioning of the hydroxymethyl (C2), chloro (C3), and methoxy (C4) groups creates a "molecular gear" system where the rotation of one substituent influences the others.

-

Electronic Push-Pull: The competition between the electron-withdrawing chlorine (-I effect) and the electron-donating methoxy group (+M effect) significantly alters the basicity of the pyridine nitrogen, a key parameter for H+/K+ ATPase binding.

-

Intramolecular Hydrogen Bonding (IMHB): The C2-hydroxymethyl group can act as a hydrogen bond donor to either the pyridinic nitrogen (N1) or the C3-chlorine, creating competing conformers with distinct solubility and reactivity profiles.

This guide outlines a rigorous theoretical framework for characterizing these properties using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping.

Computational Methodology (DFT Protocol)[1][2][3]

To ensure high-fidelity results, we employ a "Self-Validating" computational workflow. Standard functionals (like B3LYP) often fail to capture the weak dispersion forces present between the chloro and methoxy groups. Therefore, dispersion-corrected functionals are mandatory.

Recommended Level of Theory

-

Optimization & Frequencies: wB97X-D/6-311++G(d,p)

-

Rationale: The wB97X-D functional includes long-range dispersion corrections (crucial for Cl···OMe interactions). The 6-311++G(d,p) basis set adds diffuse functions to accurately model the lone pairs on Chlorine, Oxygen, and Nitrogen.

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Solvents: Water (biological simulation) and Dichloromethane (synthesis simulation).

-

-

NBO Analysis: NBO 6.0

-

Purpose: To quantify the hyperconjugative interactions (e.g.,

) that stabilize specific conformers.

-

Step-by-Step Workflow

The following diagram illustrates the logical flow from 2D structure to validated quantum mechanical data.

Figure 1: Standardized computational workflow for characterizing trisubstituted pyridine derivatives.

Conformational Analysis & Intramolecular Interactions[4]

The biological activity of (3-Chloro-4-methoxypyridin-2-yl)methanol is dictated by the orientation of the C2-Hydroxymethyl group. Theoretical studies must evaluate two primary conformers:

The Competitive Hydrogen Bond Scenario

| Conformer | Interaction Type | Distance (Å) | Relative Energy ( | Stability Factor |

| Conf-A (Closed) | O-H | 1.95 - 2.05 | 0.00 kcal/mol | High: Formation of a pseudo-5-membered ring. |

| Conf-B (Open) | O-H | 2.30 - 2.45 | +2.5 - 3.5 kcal/mol | Low: Weak hydrogen bond; steric repulsion. |

| Conf-C (Trans) | None (Solvent exposed) | N/A | +4.0 - 5.0 kcal/mol | Medium: Stabilized only in polar protic solvents. |

Technical Insight: In gas-phase DFT calculations, Conf-A is expected to be the global minimum due to the strong basicity of the pyridine nitrogen. However, researchers must perform Potential Energy Surface (PES) scanning by rotating the

Reactivity Descriptors (Fukui Functions)

To predict how this molecule behaves in drug synthesis (e.g., nucleophilic substitution) or enzymatic metabolism, we utilize Fukui Functions . These descriptors map the electron density changes when electrons are added or removed.

Calculating Fukui Indices

The condensed Fukui functions are calculated using Natural Population Analysis (NPA) charges (

-

Nucleophilic Attack (

):-

Significance: Where will the molecule accept electrons? (Likely the Pyridine Ring carbons).

-

-

Electrophilic Attack (

):-

Significance: Where will the molecule donate electrons? (Likely the N1 nitrogen or OMe oxygen).

-

Predicted Reactivity Map

Figure 2: Predicted reactivity landscape based on electronic effects and steric hindrance.

Analysis: The C3-Chlorine atom deactivates the ring inductively but provides steric shielding for the C4-methoxy group. Theoretical studies should focus on the C6 position , which is often the most susceptible to nucleophilic attack in 2,3,4-substituted pyridines due to the combined directing effects.

Molecular Docking Protocol

When studying this molecule as a ligand (e.g., for H+/K+ ATPase), rigid docking is insufficient due to the flexibility of the hydroxymethyl group.

Induced Fit Docking (IFD) Strategy

-

Ligand Preparation:

-

Generate all tautomers (though pyridine form is dominant).

-

Set pH to 7.4 (Pyridine N is likely unprotonated at neutral pH, pKa

3-4 due to Cl withdrawing effect).

-

-

Grid Generation:

-

Target: H+/K+ ATPase (PDB ID: 5YLU or similar Vonoprazan-bound structures).

-

Focus the grid on the K+ binding site (luminal channel).

-

-

Scoring Function:

-

Use XP (Extra Precision) scoring to penalize the desolvation of the polar -CH2OH group if it does not find a hydrogen bond partner (e.g., Glu795).

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. Link

-

Abe, K., et al. (2018). Crystal structures of the gastric proton pump. Nature, 556, 214–218. (Reference for H+/K+ ATPase structure). Link

Technical Whitepaper: Operational Safety and Handling of (3-Chloro-4-methoxypyridin-2-yl)methanol

The following technical guide is structured to address the operational safety, handling, and risk mitigation strategies for (3-Chloro-4-methoxypyridin-2-yl)methanol .

Executive Summary & Compound Profile

(3-Chloro-4-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative commonly utilized as a building block in the synthesis of pharmaceutical agents, particularly proton pump inhibitors (PPIs) and kinase inhibitors. Its structure features a pyridine ring substituted with a chlorine atom at the C3 position, a methoxy group at C4, and a hydroxymethyl group at C2.

Due to the specific substitution pattern, this compound exhibits amphoteric properties and potential reactivity typical of "benzylic-like" pyridine alcohols. This guide adopts a Read-Across Toxicology approach, synthesizing data from close structural analogs (e.g., 4-methoxy-3-methylpyridin-2-yl methanol) where specific experimental data for this isomer is absent.

Physicochemical Specifications

| Property | Specification / Value | Note |

| Formula | C₇H₈ClNO₂ | Halogenated Pyridine |

| Molecular Weight | 173.60 g/mol | |

| Physical State | Solid (Crystalline powder) | Usually white to off-white |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in non-polar alkanes |

| pKa (Predicted) | ~3.5 - 4.5 (Pyridine N) | Protonates in acidic media |

| Melting Point | ~60–70 °C (Analog based) | Verify per specific batch CoA |

Hazard Identification & Toxicology (GHS Classification)

Note: As a research chemical, specific LD50 data may be unlisted. The following classifications are derived from Structure-Activity Relationships (SAR) of halogenated alkoxypyridines.

Primary Hazards (CLP/GHS Standards)

-

Skin Corrosion/Irritation (Category 2 - H315): Causes skin irritation upon contact. The combination of the basic pyridine nitrogen and the halogen substituent increases dermal reactivity.

-

Serious Eye Damage/Irritation (Category 2A - H319): Causes serious eye irritation.[1][2][3] Micro-fine dust particles are particularly aggressive to mucosal membranes.

-

Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): May cause respiratory irritation.[2] Inhalation of dust is the primary vector.

Precautionary "Black Box" Warnings

-

Alkylating Potential: The hydroxymethyl group at the 2-position, while stable, can be converted to a chloromethyl group (e.g., via reaction with SOCl₂) which is a potent alkylating agent (nitrogen mustard analog). Treat downstream intermediates with extreme caution.

-

Sensitization: Halogenated pyridines have a moderate potential to cause skin sensitization. Repeated exposure should be strictly avoided.

Exposure Control & Engineering Protocols

Trustworthy safety relies on redundancy. The following matrix dictates the operational environment.

Engineering Controls[9]

-

Primary Containment: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

-

Atmosphere: Store and handle under inert gas (Nitrogen/Argon) if possible. While the alcohol is relatively stable, the pyridine ring can oxidize (N-oxide formation) over time, altering its toxicological profile.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | If outside a hood (emergency only). Prevents inhalation of H335 irritant dust. |

| Hands | Double Nitrile (0.11 mm min) | Pyridines permeate latex rapidly. Double gloving provides a visual breach indicator. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |

| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on forearms/cuffs, a common contamination vector. |

Visualization: Exposure Risk Logic

The following decision tree illustrates the logic for selecting exposure controls based on the physical state of the compound.

Caption: Logic flow for selecting engineering controls and PPE based on the physical state of the material.

Operational Handling Protocols

A. Storage and Stability[8][10][11]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Hygroscopicity: Pyridine methanols can be hygroscopic. Store in a tightly sealed container with desiccants. Moisture absorption alters stoichiometry and can make the solid sticky/hard to handle.

-

Segregation: Store away from strong oxidizing agents (e.g., permanganates) and acid chlorides .

B. Reaction Setup (Self-Validating Workflow)

When using this compound as a nucleophile (e.g., alkylation of the alcohol):

-

Solubility Check: Dissolve a small aliquot in the target solvent (e.g., DCM or DMF) before adding reagents. If turbidity persists, sonicate.

-

Exotherm Control: If deprotonating the alcohol (using NaH or KOtBu), significant hydrogen gas evolution will occur. Ensure venting is active.

-

Quenching: Never quench reactions containing this intermediate directly with strong acid; the heat generated can degrade the pyridine ring or cause uncontrolled splashing. Use saturated NH₄Cl or water.

C. Waste Disposal[7][9][10][11][12][13]

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with acidic waste streams if the solution is basic (risk of exotherm).

-

Decontamination: Glassware should be rinsed with an organic solvent (Acetone/Ethanol) before washing with water. The compound is poorly soluble in water; direct water washing will leave residue.

Emergency Response Procedures

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don Tyvek sleeves and double gloves.

-

Contain: Do not dry sweep (generates dust). Cover the spill with a damp paper towel or use a HEPA vacuum.

-

Clean: Wipe the surface with a 10% soap solution, followed by an ethanol wipe.

Spill Cleanup (Solution)

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

-

Collect: Scoop into a hazardous waste container labeled "Halogenated Organic."

Visualization: Emergency Decision Workflow

Caption: Step-by-step decision tree for immediate response to exposure or laboratory spills.

References

-

PubChem. (4-methoxy-3-methylpyridin-2-yl)methanol (Analog Reference).[4] National Library of Medicine. Available at: [Link]

-

ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthetic Workflows for Derivatization of (3-Chloro-4-methoxypyridin-2-yl)methanol in Drug Discovery

Executive Summary

(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8) is a highly versatile and privileged building block in modern medicinal chemistry. Its unique substitution pattern—a sterically demanding 3-chloro group, an electron-donating 4-methoxy group, and a reactive 2-hydroxymethyl handle—makes it an essential intermediate for synthesizing mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors[1], RNA-binding protein modulators[2], and biphenyl-based immunomodulators[3].

This application note details two divergent, field-proven synthetic workflows for derivatizing this scaffold: halogenation-driven S-alkylation and oxidation-driven reductive amination .

Mechanistic Causality & Reaction Logic

The 2-hydroxymethyl group serves as the primary site for functionalization. However, the electron-rich nature of the pyridine ring combined with the electron-withdrawing 3-chloro group creates unique electronic push-pull dynamics that dictate reagent selection:

-

Halogenation Logic : Converting the alcohol to an alkyl halide requires careful reagent selection. Thionyl chloride (SOCl₂) is preferred over harsh hydrohalic acids (like aqueous HBr/HCl) to prevent the unwanted cleavage of the 4-methoxy ether[4]. The resulting 2-(chloromethyl) intermediate is highly reactive and prone to self-alkylation; thus, it must be utilized immediately or stored at -20°C.

-

Oxidation Logic : Oxidation to 3-chloro-4-methoxypicolinaldehyde must be strictly controlled to prevent over-oxidation to the corresponding picolinic acid. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild conditions and high chemoselectivity, avoiding the use of transition metals that might irreversibly coordinate with the pyridine nitrogen.

Divergent synthetic pathways from (3-Chloro-4-methoxypyridin-2-yl)methanol.

Workflow 1: Halogenation & S-Alkylation

This protocol describes the synthesis of S-alkylated derivatives, which are common precursors for thienoimidazole-based gastric acid inhibitors[5] and related heterocyclic compounds.

Step-by-Step Protocol: Synthesis of 2-(chloromethyl)-3-chloro-4-methoxypyridine

-

Preparation : Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

-

Activation : Dropwise add thionyl chloride (SOCl₂, 1.5 eq) over 15 minutes.

-

Causality: The slow addition controls the exothermic release of SO₂ and HCl gases, minimizing thermal degradation and dimerization of the starting material.

-

-

Reaction : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1) until complete consumption of the alcohol.

-

Quenching & Extraction : Carefully quench the reaction with saturated aqueous NaHCO₃ at 0°C until the aqueous layer reaches pH ~7.

-

Self-Validating Step: Gas evolution (CO₂) will completely cease when neutralization is achieved, visually confirming a safe pH for extraction.

-

Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

S-Alkylation : Dissolve the crude chloride immediately in anhydrous DMF. Add the desired thiol (1.1 eq) and K₂CO₃ (2.0 eq). Stir at RT for 12 hours to yield the S-alkylated derivative.

Workflow 2: Oxidation & Reductive Amination

This workflow generates N-alkylated derivatives, frequently utilized in the synthesis of biphenyl-based immunosuppressive checkpoint blockers[3] and MALT1 inhibitors[1].

Step-by-Step Protocol: Synthesis of N-((3-chloro-4-methoxypyridin-2-yl)methyl)amines

-

Oxidation : Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M). Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion at 0°C. Stir at RT for 2 hours.

-

Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, preventing destructive oxidative side reactions during the organic extraction phase. Extract with DCM, dry, and concentrate to yield 3-chloro-4-methoxypicolinaldehyde.

-

-

Imine Formation : In a dry flask, combine the crude aldehyde (1.0 eq) and the target primary amine (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at RT for 2 hours.

-

Self-Validating Step: A distinct color change (often turning deep yellow or orange) and the disappearance of the aldehyde spot on TLC confirm complete imine formation prior to reduction.

-

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is mild enough not to reduce any unreacted aldehyde back to the starting alcohol, and over NaBH₃CN to avoid the generation of highly toxic hydrogen cyanide byproducts.

-

-

Isolation : After 12 hours, quench with 1N NaOH, extract with EtOAc, and purify via flash chromatography.

Step-by-step experimental workflow logic for the reductive amination process.

Quantitative Data Summary

Table 1: Comparison of Derivatization Routes for (3-Chloro-4-methoxypyridin-2-yl)methanol

| Transformation | Reagents / Conditions | Avg. Yield (%) | Purity (HPLC) | Key Byproducts / Limitations |

| Chlorination | SOCl₂, DCM, 0°C to RT, 2h | 85 - 92% | >95% | Dimerization if stored >48h at RT. |

| S-Alkylation | Thiol, K₂CO₃, DMF, RT, 12h | 78 - 88% | >98% | Disulfide formation if O₂ is present. |

| Oxidation | DMP, DCM, RT, 2h | 90 - 95% | >96% | Trace picolinic acid if H₂O present. |

| Reductive Amination | Amine, NaBH(OAc)₃, DCE, 12h | 70 - 85% | >95% | Over-alkylation (tertiary amine) trace. |

References

-

[1] PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS - European Patent Office - EP 3807266 B1 | Source: Googleapis.com | 1

-

[2] CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins | Source: Google Patents | 2

-

[5] CN1026063C - 含取代的噻吩并咪唑衍生物的药物组合物的制备方法 | Source: Google Patents | 5

-

[3] WO 2021/136354 A1 - Biphenyl derivative inhibitor | Source: Googleapis.com | 3

-

[4] CN1026063C - 含取代的噻吩并咪唑衍生物的药物组合物的制备方法 (Reaction Details) | Source: Google Patents | 4

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN1026063C - å«å代çå»å©å¹¶åªåè¡çç©çè¯ç©ç»åç©çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 5. CN1026063C - å«å代çå»å©å¹¶åªåè¡çç©çè¯ç©ç»åç©çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

using (3-Chloro-4-methoxypyridin-2-yl)methanol in multi-step organic synthesis

An Application Guide to (3-Chloro-4-methoxypyridin-2-yl)methanol in Multi-Step Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets.[1] (3-Chloro-4-methoxypyridin-2-yl)methanol emerges as a highly valuable and versatile starting material in this context. Its structure is pre-functionalized with three distinct and orthogonally reactive sites: a primary alcohol, a reactive chloro group, and a methoxy-substituted pyridine ring.

The presence of both chloro and methoxy groups is a common strategy in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its binding affinity and pharmacokinetic profile.[2][3] This guide provides an in-depth exploration of the key transformations of (3-Chloro-4-methoxypyridin-2-yl)methanol, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities.

Core Synthetic Transformations

The strategic advantage of (3-Chloro-4-methoxypyridin-2-yl)methanol lies in the differential reactivity of its functional groups. The hydroxymethyl group can be selectively modified without affecting the chloro-substituent, and vice-versa. This allows for a logical and controlled progression in a multi-step synthesis.[4][5]

Caption: Key synthetic pathways from the title compound.

Selective Oxidation to the Aldehyde

The conversion of the primary alcohol to an aldehyde is often the first step in elaborating the C2 position of the pyridine ring. The resulting aldehyde, 3-chloro-4-methoxy-2-pyridinecarboxaldehyde, is a crucial intermediate for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, or aldol condensations.[1][6]

Expertise & Causality:

To prevent over-oxidation to the carboxylic acid, a mild and controlled oxidation method is essential. While reagents like Pyridinium Chlorochromate (PCC) are effective, the Swern oxidation is often preferred as it operates at low temperatures and avoids the use of toxic chromium-based reagents.[7][8] The Swern protocol relies on the in situ formation of a highly reactive dimethylchlorosulfonium ion from dimethyl sulfoxide (DMSO) and oxalyl chloride. This species reacts with the alcohol, and a subsequent E2 elimination, promoted by a hindered base like triethylamine, yields the aldehyde.[8]

Protocol 1: Swern Oxidation

Objective: To synthesize 3-chloro-4-methoxy-2-pyridinecarboxaldehyde.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.74 g | 1.0 | Starting Material |

| Dichloromethane (DCM), anhydrous | 50 mL | - | Solvent |

| Dimethyl sulfoxide (DMSO) | 1.1 mL | 1.5 | Activator |

| Oxalyl Chloride | 1.0 mL | 1.3 | Activator |

| Triethylamine (TEA) | 5.6 mL | 4.0 | Base |

| Reaction Temperature | -78 °C to RT | - | Critical for selectivity |

Step-by-Step Methodology:

-

Initiation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (30 mL) and oxalyl chloride (1.0 mL, 1.3 equiv.). Cool the solution to -78 °C using an acetone/dry ice bath.

-

Activator Formation: Slowly add a solution of DMSO (1.1 mL, 1.5 equiv.) in anhydrous DCM (5 mL) to the stirred solution. Continue stirring for 15 minutes at -78 °C.

-

Substrate Addition: Add a solution of (3-Chloro-4-methoxypyridin-2-yl)methanol (1.74 g, 1.0 equiv.) in anhydrous DCM (15 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 45 minutes at -78 °C.

-

Elimination: Add triethylamine (5.6 mL, 4.0 equiv.) to the reaction mixture. Allow the flask to slowly warm to room temperature over 1 hour.

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups.[9][10][11] This reaction is a cornerstone of modern pharmaceutical synthesis.[11]

Expertise & Causality:

The Suzuki reaction proceeds through a well-defined catalytic cycle.[11] The choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-deficient heterocyclic halides. The chloro group on the pyridine ring is activated towards oxidative addition by the ring's electron-withdrawing nature.[12] A phosphine ligand, such as that in PdCl₂(dppf), stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling

Objective: To couple (3-Chloro-4-methoxypyridin-2-yl)methanol with a representative arylboronic acid (e.g., 4-fluorophenylboronic acid).

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.0 g | 1.0 | Starting Material |

| 4-Fluorophenylboronic acid | 964 mg | 1.2 | Coupling Partner |

| PdCl₂(dppf)·CH₂Cl₂ | 235 mg | 0.05 | Catalyst |

| Potassium Phosphate (K₃PO₄) | 2.44 g | 2.0 | Base |

| 1,4-Dioxane / Water | 20 mL / 5 mL | - | Solvent (4:1 ratio) |

| Reaction Temperature | 90 °C | - | Thermal condition |

Step-by-Step Methodology:

-

Setup: Combine (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 g, 1.0 equiv.), 4-fluorophenylboronic acid (964 mg, 1.2 equiv.), PdCl₂(dppf)·CH₂Cl₂ (235 mg, 0.05 equiv.), and K₃PO₄ (2.44 g, 2.0 equiv.) in a round-bottom flask.

-

Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the C3-chloro substituent by a range of nucleophiles.[14] This SNAr reaction is a powerful tool for introducing nitrogen, oxygen, or sulfur functionalities, which are prevalent in biologically active molecules.[15][16]

Expertise & Causality:

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom in the pyridine ring. These reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.

Protocol 3: Amination with Morpholine

Objective: To synthesize (4-Methoxy-3-morpholinopyridin-2-yl)methanol.

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.0 g | 1.0 | Starting Material |

| Morpholine | 1.5 mL | 3.0 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.59 g | 2.0 | Base |

| N,N-Dimethylformamide (DMF) | 15 mL | - | Solvent |

| Reaction Temperature | 120 °C | - | Thermal condition |

Step-by-Step Methodology:

-